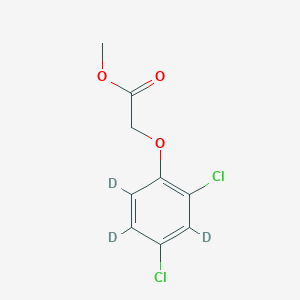
Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate involves the esterification of 2,4-dichlorophenoxyacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of related compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects various pathways involved in cell division and elongation .
Comparación Con Compuestos Similares
Methyl 2,4-dichlorophenoxy-3,5,6-D3-acetate can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
Methyl 2-(2,6-dichlorophenoxy)acetate: Another ester derivative with different chlorine substitution patterns.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for isotopic studies and tracing experiments .
Propiedades
Fórmula molecular |
C9H8Cl2O3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
methyl 2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i2D,3D,4D |
Clave InChI |
HWIGZMADSFQMOI-NRUYWUNFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OCC(=O)OC)Cl)[2H])Cl)[2H] |
SMILES canónico |
COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)


![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
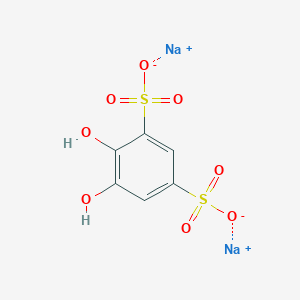

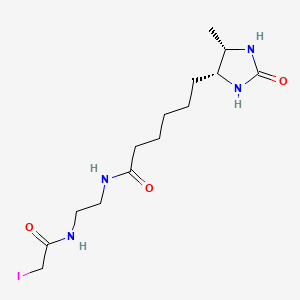
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
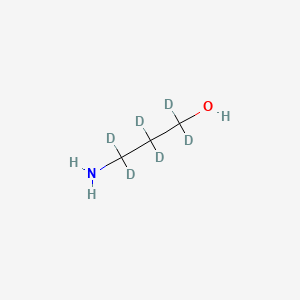
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)

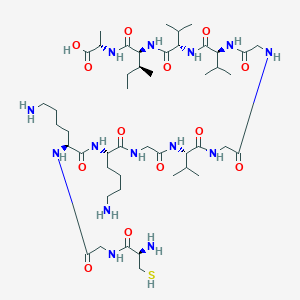
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)
